Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate

Description

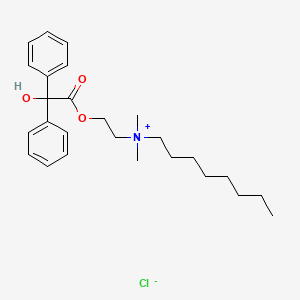

Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate is a quaternary ammonium compound featuring a benzilate ester moiety. Its structure comprises:

Properties

CAS No. |

27856-04-8 |

|---|---|

Molecular Formula |

C26H38ClNO3 |

Molecular Weight |

448.0 g/mol |

IUPAC Name |

2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-dimethyl-octylazanium;chloride |

InChI |

InChI=1S/C26H38NO3.ClH/c1-4-5-6-7-8-15-20-27(2,3)21-22-30-25(28)26(29,23-16-11-9-12-17-23)24-18-13-10-14-19-24;/h9-14,16-19,29H,4-8,15,20-22H2,1-3H3;1H/q+1;/p-1 |

InChI Key |

LHFKRBYXOIOTIX-UHFFFAOYSA-M |

Canonical SMILES |

CCCCCCCC[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate typically involves the reaction of dimethyl(2-hydroxyethyl)octylammonium chloride with benzilic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

Preparation of Dimethyl(2-hydroxyethyl)octylammonium chloride: This is synthesized by reacting octylamine with 2-chloroethanol in the presence of a base such as sodium hydroxide.

Reaction with Benzilic Acid: The resulting dimethyl(2-hydroxyethyl)octylammonium chloride is then reacted with benzilic acid to form this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process is typically carried out in batch reactors with precise control over temperature, pH, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form simpler amines and alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly used.

Major Products Formed

Oxidation: Formation of oxides and ketones.

Reduction: Formation of primary amines and alcohols.

Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate has a wide range of applications in scientific research:

Chemistry: Used as a phase transfer catalyst in organic synthesis.

Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of Dimethyl(2-hydroxyethyl)octylammonium chloride benzilate involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and potential cell lysis. This property makes it effective as a disinfectant and in drug delivery systems where controlled release is required .

Comparison with Similar Compounds

Key Characteristics :

- High lipophilicity due to the octyl chain, enhancing membrane permeability.

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Quaternary Ammonium Benzilate Derivatives

Structural and Functional Differences

Alkyl Chain Variations :

- The octyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., ethyl in Lachesine or methyl in choline chloride). This enhances tissue penetration and bioavailability but may also elevate toxicity risks .

- Benzilate vs. Simple Quaternary Ammonium :

- Benzilate esters (target compound, Lachesine, BZ) exhibit anticholinergic activity by blocking muscarinic receptors, whereas non-benzilate analogs like choline chloride lack this property .

- Choline chloride’s 2-hydroxyethyl group supports roles in lipid metabolism and cell membrane integrity, making it critical in animal feed .

Biological Activity: BZ is a potent, non-selective anticholinergic agent with central nervous system effects, whereas Lachesine is a peripherally acting muscarinic antagonist used in eye drops . The target compound’s activity remains underexplored but is hypothesized to align with BZ due to structural similarities .

High solubility in polar solvents (e.g., methanol, DMSO) is expected, similar to organoboron molten salts in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.